molecular formula C12H14Cl2N2 B13712886 2-Amino-6-chloro-3-propylquinoline hydrochloride CAS No. 1171447-48-5

2-Amino-6-chloro-3-propylquinoline hydrochloride

Cat. No.: B13712886
CAS No.: 1171447-48-5
M. Wt: 257.16 g/mol
InChI Key: XQXIIOOKYPRAQE-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2 and a molecular weight of 257.16 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a quinoline backbone substituted with an amino group, a chlorine atom, and a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-propylquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline and propylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-propylquinoline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

2-Amino-6-chloro-3-propylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloroquinoline: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    2-Amino-3-propylquinoline:

    6-Chloro-3-propylquinoline: Lacks the amino group, which is crucial for certain types of chemical reactions and biological interactions.

Uniqueness

2-Amino-6-chloro-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1171447-48-5

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

6-chloro-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C12H13ClN2.ClH/c1-2-3-8-6-9-7-10(13)4-5-11(9)15-12(8)14;/h4-7H,2-3H2,1H3,(H2,14,15);1H

InChI Key

XQXIIOOKYPRAQE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=CC(=CC2=C1)Cl)N.Cl

Origin of Product

United States

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